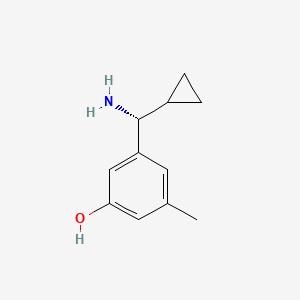
2-ethynyl-N-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethynyl-N-methylpyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the second carbon of the pyridine ring and a methyl group attached to the nitrogen atom at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-ethynyl-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.
科学的研究の応用
2-ethynyl-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has similar structural features but lacks the ethynyl group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative has a methyl group instead of an ethynyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound contains a nitro group, which significantly alters its chemical properties.
Uniqueness
2-ethynyl-N-methylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
2-ethynyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-6-8(9-2)4-5-10-7/h1,4-6H,2H3,(H,9,10) |
InChIキー |
KNFIKXDXTIIKBT-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=NC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



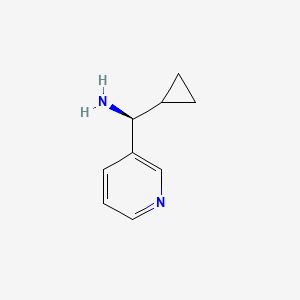

![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
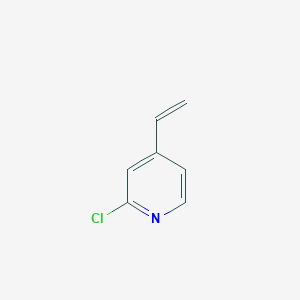
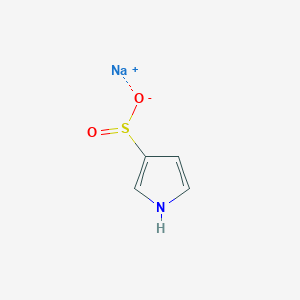
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
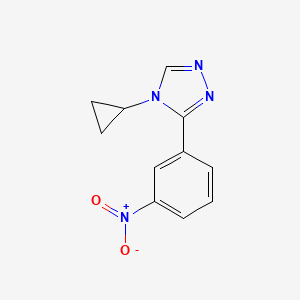
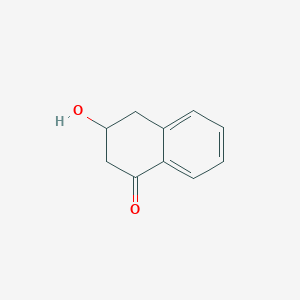
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)

